[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
Description
5-(Aminomethyl)thiophen-2-ylmethanol is a heterocyclic compound featuring a thiophene ring substituted with an aminomethyl group and a furan ring linked via a methanol bridge. Its molecular structure combines aromatic thiophene (a sulfur-containing heterocycle) and furan (an oxygen-containing heterocycle), with a hydroxymethyl (-CH₂OH) group bridging the two rings.
Properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-(furan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10,12H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVEDAFNXUZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=C(S2)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminomethylation of Furanmethanol Derivatives
A common approach involves the Mannich reaction, where furfuryl alcohol (furan-2-ylmethanol) undergoes aminomethylation using formaldehyde and an amine source under reflux conditions in ethanol or aprotic solvents.
Preparation of 5-Dimethylaminomethyl-2-furanmethanol
This intermediate is synthesized by bubbling hydrogen chloride through a pre-cooled solution of bis(dimethylamino)methane and 2-furanmethanol in dichloromethane. The reaction mixture is allowed to warm to room temperature, followed by aqueous workup, basification, extraction, drying, and distillation to isolate the aminomethylated product with boiling points around 92°-96°C at reduced pressure.
Formation of Thiophene Ring with Aminomethyl Substitution
Though direct preparation of 5-(Aminomethyl)thiophen-2-ylmethanol is less explicitly documented, related derivatives such as 5-dimethylaminomethyl-2-furanmethanol are used as intermediates to introduce thiol or thiophene groups. For example, 5-dimethylaminomethyl-2-furanmethanol can be converted under acidic conditions with thiols or cysteamine to yield thio-substituted derivatives, which can be further elaborated into thiophene-containing compounds.
Typical Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Aminomethylation (Mannich) | Furfuryl alcohol, p-formaldehyde, amine HCl | Ethanol | Reflux, ~12 hours | Followed by alkalization and extraction |
| Aminomethylation with HCl gas | Bis(dimethylamino)methane, 2-furanmethanol | Dichloromethane | 10°C to room temp | Controlled addition of HCl gas |
| Thiol substitution | 5-Dimethylaminomethyl-2-furanmethanol, cysteamine | Acetic acid | Reflux | Yields thio-substituted intermediates |
| Purification | Drying agents (KOH pellets), distillation | - | Reduced pressure distillation | To isolate pure aminomethyl derivatives |
Research Findings and Yields
- The aminomethylation reactions proceed with moderate to good yields, typically isolated by extraction and distillation.
- The use of acidic conditions (acetic acid or HCl) facilitates the substitution reactions on the furan ring.
- The intermediates such as 5-dimethylaminomethyl-2-furanmethanol are versatile for further functionalization into thiophene derivatives.
- Purification by drying with potassium hydroxide pellets and distillation under reduced pressure ensures high purity of the aminomethylated products.
Example Synthesis Protocol (Adapted from Patent Literature)
| Step | Procedure |
|---|---|
| 1 | Bubble hydrogen chloride gas through a cooled (10°C) solution of bis(dimethylamino)methane and 2-furanmethanol in dichloromethane with stirring. |
| 2 | Allow the temperature to rise to room temperature and continue stirring until the reaction completes. |
| 3 | Add water to the reaction mixture, separate the dichloromethane layer and discard it. |
| 4 | Make the aqueous layer basic with 40% aqueous sodium hydroxide under cooling. |
| 5 | Extract the basic solution with ethyl acetate, dry the organic layer, and evaporate. |
| 6 | Distill the residue under reduced pressure to obtain 5-dimethylaminomethyl-2-furanmethanol. |
This intermediate can be further reacted with thiol compounds under reflux in acetic acid to introduce thiophene-like sulfur substituents.
Summary Table of Preparation Steps
| Compound | Starting Materials | Reaction Type | Key Conditions | Yield / Notes |
|---|---|---|---|---|
| 5-Dimethylaminomethyl-2-furanmethanol | 2-Furanmethanol, bis(dimethylamino)methane, HCl gas | Aminomethylation | DCM solvent, 10°C to RT | Distillation b.p. 92°-96°C / 0.2-0.5 mmHg |
| Thio-substituted derivatives | 5-Dimethylaminomethyl-2-furanmethanol, cysteamine | Thiol substitution | Reflux in acetic acid | Intermediate for further synthesis |
| 5-(Aminomethyl)thiophen-2-ylmethanol | Derived from above intermediates | Condensation / coupling | Acidic or aprotic solvent | Requires further elaboration |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aminomethyl group, potentially converting it into a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiophene and furan derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug discovery. Its dual ring system may contribute to:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Antioxidant Properties : The furan moiety is known for its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Biological Interaction Studies
Research involving the interaction of 5-(Aminomethyl)thiophen-2-ylmethanol with biological macromolecules is crucial for understanding its therapeutic viability. Such studies typically focus on:
- Enzyme Inhibition : Investigating whether the compound can inhibit specific enzymes involved in disease pathways.
- Receptor Binding : Assessing the binding affinity to various receptors, which may lead to insights into its mechanism of action.
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-(Aminomethyl)thiophen-2-ylmethanol, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Aminomethylthiophene | Thiophene ring with aminomethyl | Antimicrobial properties |
| 2-Furanylmethanol | Furan ring with hydroxymethyl | Antioxidant effects |
| 4-Aminobenzenesulfonamide | Aromatic amine | Antibacterial activity |
| 3-Methylthiophene | Methyl-substituted thiophene | Potential neuroprotective effects |
This table highlights the diversity within this chemical class and underscores the potential applications of 5-(Aminomethyl)thiophen-2-ylmethanol.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)thiophen-2-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares key structural and functional features of 5-(Aminomethyl)thiophen-2-ylmethanol with similar compounds:
| Compound Name | Molecular Formula | Key Structural Features | Biological/Functional Notes | Source Evidence |
|---|---|---|---|---|
| 5-(Aminomethyl)thiophen-2-ylmethanol | C₁₀H₁₁NO₂S (inferred) | Thiophene (S-heterocycle) + furan (O-heterocycle); aminomethyl (-CH₂NH₂) on thiophene | Potential bioactivity via NH₂ and OH groups; structural rigidity from aromatic rings | N/A (Target) |
| [5-(4-Aminophenyl)furan-2-yl]methanol | C₁₁H₁₁NO₂ | Furan with 4-aminophenyl substituent; hydroxymethyl (-CH₂OH) | Polar due to -NH₂ and -OH; possible applications in drug intermediates | |
| [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol | C₁₂H₁₃NO₂ | Furan with 4-amino-2-methylphenyl group; hydroxymethyl | Enhanced lipophilicity from methyl group; potential antimicrobial activity | |
| RITA (NSC 652287) | C₁₃H₁₂O₃S₂ | Complex structure: thiophene-furan-thiophene core with hydroxymethyl groups | Antitumor agent via DNA cross-linking; higher molecular complexity | |
| [5-(Aminomethyl)furan-2-yl]methanol | C₆H₉NO₂ | Simplified structure: aminomethyl directly on furan | High polarity; limited aromatic stabilization compared to thiophene | |
| [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine | C₁₂H₁₃NOS | Thiophene with 4-methoxyphenyl substituent; methanamine (-CH₂NH₂) | Electron-donating methoxy group alters reactivity vs. -NH₂ |
Key Differences and Implications
Heterocycle Composition: The target compound’s combination of thiophene (aromatic, sulfur-driven π-electron density) and furan (oxygen-driven polarity) creates a unique electronic profile. RITA incorporates multiple thiophene and furan rings, enhancing DNA-binding capacity but increasing synthetic complexity.
Substituent Effects: The aminomethyl group on the thiophene ring in the target compound provides a primary amine (-NH₂), enabling hydrogen bonding and protonation at physiological pH. This contrasts with [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine , where the methoxy (-OCH₃) group is electron-donating but less reactive in acid-base interactions. Hydroxymethyl (-CH₂OH) vs.
Biological Activity: RITA’s antitumor activity is attributed to DNA cross-linking via its extended conjugated system . The target compound’s simpler structure may limit DNA interaction but could optimize selectivity for other targets (e.g., enzymes).
Synthetic Accessibility: The target compound likely requires multi-step synthesis (e.g., coupling of thiophene and furan aldehydes followed by reductive amination), similar to methodologies in . In contrast, [5-(Aminomethyl)furan-2-yl]methanol is synthesized via simpler reductions.
Biological Activity
The compound 5-(Aminomethyl)thiophen-2-ylmethanol, also known as 5-(((thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol, is a complex organic molecule that integrates both thiophene and furan moieties. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and preliminary studies highlighting its pharmacological potential.
Chemical Structure and Properties
The molecular formula of 5-(Aminomethyl)thiophen-2-ylmethanol indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Weight | 209.26 g/mol |
| Purity | >95% |
| Structural Features | Furan ring, thiophene moiety |
Synthesis
The synthesis of 5-(Aminomethyl)thiophen-2-ylmethanol involves several key reactions, including amination and hydroxymethylation processes. Techniques such as thin-layer chromatography (TLC) and NMR spectroscopy are employed to monitor product formation and ensure purity throughout the synthesis process.
Preliminary studies have indicated that 5-(Aminomethyl)thiophen-2-ylmethanol exhibits significant biological activity through interactions with key enzymes involved in cellular processes. Notably, it has shown potential interactions with:
- Caspase-3 : An enzyme critical for apoptosis.
- Topoisomerase II α/β : Involved in DNA replication.
These interactions suggest that the compound may play a role in regulating cell death and DNA integrity, making it a candidate for further investigation in cancer therapeutics.
Pharmacological Potential
Research has highlighted several areas where 5-(Aminomethyl)thiophen-2-ylmethanol could exhibit pharmacological effects:
- Antitumor Activity : Initial findings suggest that the compound may inhibit tumor growth by inducing apoptosis through caspase activation.
- Anti-inflammatory Effects : The compound's structural characteristics may allow it to modulate inflammatory pathways, although specific studies are needed to confirm this effect.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 5-(Aminomethyl)thiophen-2-ylmethanol, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-chloro-3-((2-thienylethyl) amino)-1,4-naphthoquinone | Contains a thienyl group | Additional methylene group compared to the title compound |
| 2-bromo-3-((2-thienylmethyl) amino)-1,4-naphthoquinone | Bromine substituent instead of chlorine | Similar core structure but different halogen |
| 2-chloro-3-((2-furylmethyl) amino)-1,4-naphthoquinone | Furan ring instead of thiophene | Highlights diversity of heterocycles |
This table illustrates how 5-(Aminomethyl)thiophen-2-ylmethanol stands out due to its specific substitution patterns and potential biological activities that may differ from those of similar compounds .
Case Studies and Research Findings
Recent studies have focused on elucidating the structure–activity relationship (SAR) of related compounds. For example, research on various derivatives has shown that modifications can significantly alter their potency against specific biological targets. The findings emphasize the importance of structural diversity in optimizing therapeutic effects .
Q & A
Q. Why do similar compounds exhibit opposing solubility trends in polar solvents?
- Answer :
- Functional Group Impact : Methanol (–OH) enhances solubility, but aromatic stacking (thiophene-furan) promotes aggregation.
- Case Study : [5-(3-Chlorophenyl)furan-2-yl]methanol has 2× higher solubility in DMSO than the aminomethyl analog due to reduced H-bond donor capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
